Cas no 2287342-99-6 (1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane)
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane Chemical and Physical Properties
Names and Identifiers
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- 2287342-99-6
- EN300-6760726
- 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane
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- Inchi: 1S/C14H17Cl/c1-11-3-2-4-12(5-11)6-13-7-14(8-13,9-13)10-15/h2-5H,6-10H2,1H3
- InChI Key: NIPOSJNKPQKBOU-UHFFFAOYSA-N
- SMILES: ClCC12CC(CC3C=CC=C(C)C=3)(C1)C2
Computed Properties
- Exact Mass: 220.1018782g/mol
- Monoisotopic Mass: 220.1018782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760726-0.05g |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
2287342-99-6 | 95.0% | 0.05g |
$1440.0 | 2025-03-13 | |
| Enamine | EN300-6760726-0.1g |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
2287342-99-6 | 95.0% | 0.1g |
$1508.0 | 2025-03-13 | |
| Enamine | EN300-6760726-0.25g |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
2287342-99-6 | 95.0% | 0.25g |
$1577.0 | 2025-03-13 | |
| Enamine | EN300-6760726-0.5g |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
2287342-99-6 | 95.0% | 0.5g |
$1646.0 | 2025-03-13 | |
| Enamine | EN300-6760726-1.0g |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
2287342-99-6 | 95.0% | 1.0g |
$1714.0 | 2025-03-13 | |
| Enamine | EN300-6760726-2.5g |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
2287342-99-6 | 95.0% | 2.5g |
$3362.0 | 2025-03-13 | |
| Enamine | EN300-6760726-5.0g |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
2287342-99-6 | 95.0% | 5.0g |
$4972.0 | 2025-03-13 | |
| Enamine | EN300-6760726-10.0g |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
2287342-99-6 | 95.0% | 10.0g |
$7373.0 | 2025-03-13 |
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane: A Comprehensive Overview
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane, also known by its CAS number 2287342-99-6, is a complex organic compound with a unique bicyclic structure. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule consists of a bicyclo[1.1.1]pentane framework, which is a highly rigid and stable structure, making it ideal for use in demanding chemical environments.
The structure of this compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the bicyclic system and a (3-methylphenyl)methyl substituent at the 3-position of the bicyclo framework. This combination of functional groups imparts unique chemical properties to the molecule, including high stability, reactivity, and selectivity in certain reactions. Recent studies have highlighted the importance of such bicyclic compounds in drug design, particularly in the development of bioactive molecules with enhanced pharmacokinetic profiles.
One of the key areas of research involving 2287342-99-6 is its role as an intermediate in organic synthesis. The chloromethyl group serves as an excellent leaving group, enabling the formation of various derivatives through substitution reactions. This versatility has made it a valuable building block in the construction of complex molecules, including those with potential therapeutic applications.
In addition to its synthetic utility, this compound has been studied for its potential applications in polymer chemistry. The rigid bicyclic structure provides mechanical strength and thermal stability to polymers incorporating this compound as a monomer or crosslinking agent. Recent advancements in polymer science have demonstrated the feasibility of using such compounds to develop high-performance materials for use in extreme environments.
The synthesis of 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane involves a multi-step process that typically begins with the preparation of the bicyclic core followed by functionalization with the desired substituents. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, including catalytic methods and stereoselective approaches.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial for its safe use and disposal. Recent studies have focused on assessing its biodegradability under different conditions, with promising results indicating that it can be effectively metabolized by microbial communities under controlled settings.
In conclusion, 2287342-99-6, or 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane, represents a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals alike, paving the way for innovative solutions in chemistry and beyond.
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